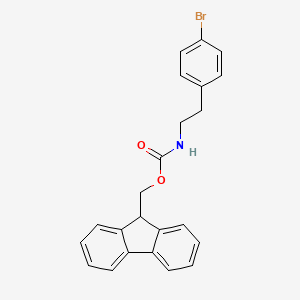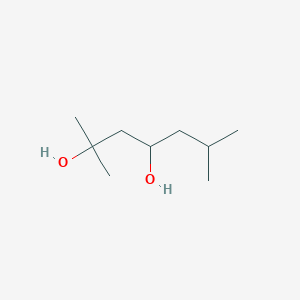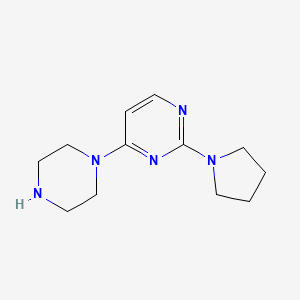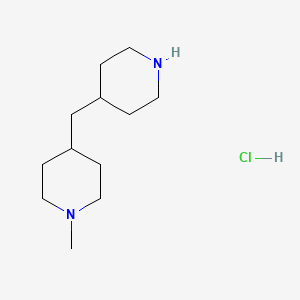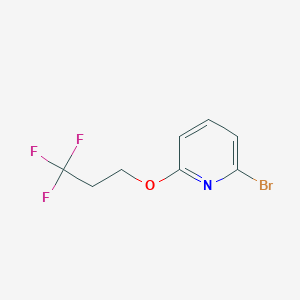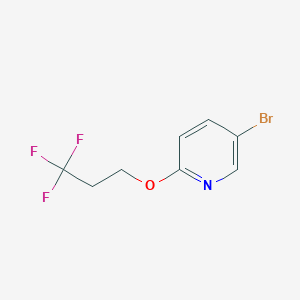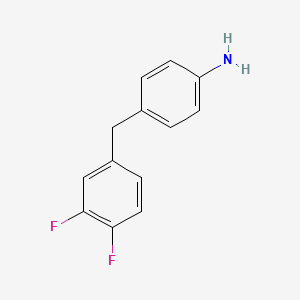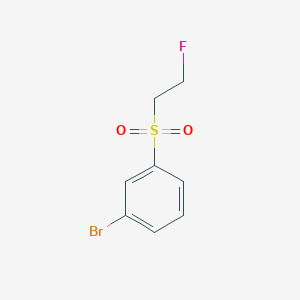
1-Bromo-3-(2-fluoroethanesulfonyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(2-fluoroethanesulfonyl)benzene, also known as 1-Bromo-3-fluoro-2-ethanesulfonylbenzene or BEFS, is an organosulfur compound with a wide range of applications in synthetic organic chemistry and scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). BEFS is a versatile reagent that has been used in the synthesis of a variety of compounds, including small molecules, polymers, and pharmaceuticals.
Applications De Recherche Scientifique
SuFEx Click Chemistry
"1-Bromo-3-(2-fluoroethanesulfonyl)benzene" has been highlighted for its potential in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, offering a new fluorosulfonylation reagent known as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This compound possesses three reactive sites (vinyl, bromide, and sulfonyl fluoride) making it an effective tris-electrophile and a valuable addition to the SuFEx tool cabinet. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating a direct route to these compounds (Leng & Qin, 2018).
Solid-State Emissive Fluorophores
Another application involves the development of novel fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, which shows high fluorescence emission and photostability. These compounds are solid-state emissive, water-soluble, and independent of solvent and pH with high quantum yields and large Stokes shifts. This breakthrough provides a minimalistic approach to designing green fluorophores using a single benzene ring, moving away from traditional extended π-conjugated systems (Beppu et al., 2015).
Novel Indoles Synthesis
The compound and its derivatives have been used as catalysts for the synthesis of novel 3-substituted indoles under solid-state conditions. This methodology employs poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide [TBBDA] to achieve good to high yields of 3-substituted indoles from indoles, aldehydes, and arylamines, showcasing an efficient, room temperature synthesis process (Ghorbani‐Vaghei et al., 2014).
Antimicrobial Applications
Additionally, 1-bromo-2-triazolethane-1-sulfonyl fluoride, a derivative, has been used for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This derivative demonstrated enhanced antimicrobial activity against Gram-positive bacteria when functionalized with vinyl sulfonyl fluoride, suggesting its potential in medical applications and drug development (Leng et al., 2020).
Propriétés
IUPAC Name |
1-bromo-3-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJVKPHTARFCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-fluoroethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



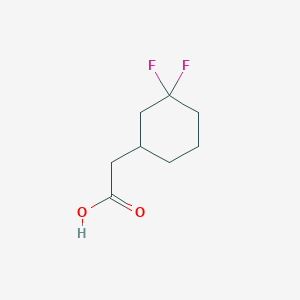
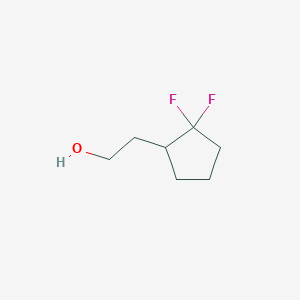

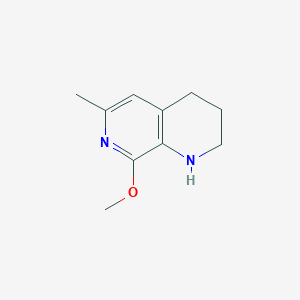
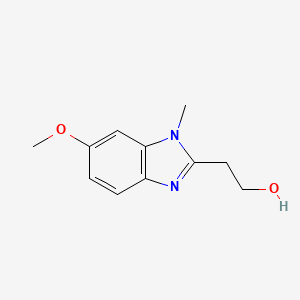
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
